molecular formula C7H9N5 B2487030 2,7-dimethyl-7H-purin-6-amine CAS No. 102153-93-5

2,7-dimethyl-7H-purin-6-amine

Cat. No.: B2487030
CAS No.: 102153-93-5
M. Wt: 163.184
InChI Key: NONGDUHEIFTQNQ-UHFFFAOYSA-N
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Description

2,7-Dimethyl-7H-purin-6-amine (CAS 102153-93-5) is a synthetic purine derivative with the molecular formula C 7 H 9 N 5 and a molecular weight of 163.18 g/mol . This compound is characterized by methyl substitutions at both the 2- and 7- positions of the purine ring system, a structural modification that influences its electronic distribution and potential for hydrogen bonding, thereby defining its specific physicochemical and biological properties compared to other methylated purines . As a building block in organic and medicinal chemistry, researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules. Its structure serves as a core scaffold for developing potential enzyme inhibitors and nucleoside analogs . Methylated purine analogs are of significant interest in biochemical research for studying adenosine receptor interactions and modulating critical biological pathways, such as those involving methylation and signal transduction . Researchers are exploring its utility in various fields, including the development of novel pharmaceutical candidates and as a tool compound in molecular biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)9-3-12(5)2/h3H,1-2H3,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONGDUHEIFTQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N=CN2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of Dimethylpurine Derivatives

Spectroscopic Methodologies for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. For dimethylpurine derivatives, a suite of NMR experiments is used to assign the specific positions of atoms within the molecule.

¹³C NMR : This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in 2,7-dimethyl-7H-purin-6-amine would produce a distinct signal, with its chemical shift (δ) indicating its electronic environment. For instance, carbons in the imidazole (B134444) and pyrimidine (B1678525) rings of the purine (B94841) core, as well as the two methyl group carbons, would have characteristic chemical shifts.

¹H NMR : While not explicitly listed in the sub-section title, proton NMR is fundamental. It identifies the number and type of hydrogen atoms. For this compound, one would expect signals for the two methyl groups, the amine (-NH₂) protons, and the C8-H proton on the purine ring.

2D NMR (HMBC and HSQC) : Two-dimensional NMR experiments are crucial for establishing connectivity.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of a proton signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between carbon and hydrogen atoms. This is particularly useful for identifying quaternary carbons (which have no attached protons) and piecing together the molecular framework. For example, an HMBC experiment could show a correlation between the protons of the N7-methyl group and the C5 and C8 carbons of the purine ring, confirming the site of methylation. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Purine Scaffold Note: These are typical shift ranges and can vary based on solvent and specific substitution patterns. Data is illustrative for purine-type structures. rsc.org

Atom PositionTypical ¹H Chemical Shift (ppm)Typical ¹³C Chemical Shift (ppm)
C2-CH₃~2.5~20-25
N7-CH₃~3.8~30-35
C6-NH₂~5.5-7.0 (broad)N/A
C8-H~8.0-8.5~140-145
C2N/A~155-160
C4N/A~150-155
C5N/A~120-125
C6N/A~158-162

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective method for identifying the presence of specific functional groups. udayton.edu For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components.

N-H Stretching : The amine group (-NH₂) would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching : Signals from the methyl (CH₃) groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching from the C8-H bond would be observed at slightly above 3000 cm⁻¹.

C=N and C=C Stretching : The purine ring contains several C=N and C=C bonds, which would produce a series of complex absorption bands in the 1500-1650 cm⁻¹ fingerprint region.

N-H Bending : The bending vibration (scissoring) of the amine group typically appears around 1600-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Stretching (asymmetric & symmetric)3300 - 3500
Amine (N-H)Bending1600 - 1650
Aromatic (C-H)Stretching3000 - 3100
Aliphatic (C-H)Stretching2850 - 2960
Purine Ring (C=N, C=C)Stretching1500 - 1650

High-Resolution Mass Spectrometry (HR-MS) is a crucial technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Techniques such as Electrospray Ionization (ESI-MS) or Direct Analysis in Real Time (DART-MS) are commonly used. mdpi.com

For this compound (C₇H₉N₅), HR-MS would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ to a high degree of decimal precision. This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition. Mass spectrometric analysis of purine derivatives often involves studying the fragmentation patterns, which can provide further structural confirmation. nih.gov For instance, cleavage of the glycosidic bond is a common fragmentation pathway for purine nucleosides, while the purine ring itself can undergo characteristic cleavages. nih.gov

Table 3: HR-MS Data for this compound

ParameterValue
Molecular FormulaC₇H₉N₅
Calculated Monoisotopic Mass [M]163.08579 g/mol
Calculated Mass for [M+H]⁺164.09357 g/mol
Expected HR-MS (ESI⁺) Resultm/z 164.0936 ± 0.0005

X-ray Crystallography and Solid-State Structural Elucidation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in a single crystal, offering definitive proof of structure and insight into intermolecular interactions. nih.gov

The way molecules arrange themselves in a crystal lattice is governed by a network of non-covalent intermolecular interactions. nsf.govchemrxiv.org Understanding these interactions is critical as they influence physical properties such as melting point, solubility, and stability. mdpi.com For this compound, several key interactions would be anticipated:

Hydrogen Bonding : This is expected to be a dominant interaction. The amine group (-NH₂) can act as a hydrogen bond donor, while the electron-rich nitrogen atoms of the purine ring (e.g., N1, N3, or N9 of an adjacent molecule) can act as acceptors. This often leads to the formation of well-defined patterns, such as dimers or extended chains. rsc.org

π-π Stacking : The planar, aromatic purine ring system can interact with adjacent purine rings through π-π stacking. These interactions, where the electron clouds of the rings overlap, are crucial for the stabilization of the crystal lattice.

C-H···π Interactions : The hydrogen atoms of the methyl groups can interact with the electron-rich face of an adjacent purine ring, further contributing to the stability of the crystal packing.

The analysis of these interactions provides a complete picture of the supramolecular assembly in the solid state. rsc.org

Investigation of Tautomerism and Conformational States in the Solid State

The precise three-dimensional arrangement of atoms and the distribution of protons within a crystal lattice are fundamental to understanding the physicochemical properties and biological activity of purine derivatives. In the solid state, intermolecular forces dictate the preferred tautomeric form and conformational state, which can differ significantly from those observed in solution. Advanced analytical techniques, primarily single-crystal X-ray diffraction and solid-state nuclear magnetic resonance (ssNMR) spectroscopy, provide unparalleled insight into these structural nuances.

While a detailed crystal structure for this compound is not publicly available, analysis of closely related dimethylated purines, such as 7-methylguanine, offers a robust framework for understanding the governing principles of their solid-state behavior. Tautomerism in purines typically involves the migration of a proton between nitrogen atoms of the imidazole and pyrimidine rings, as well as between exocyclic amino/imino and keto/enol groups.

In the solid state, the predominant tautomer is the one that allows for the most stable hydrogen-bonding network, thereby maximizing crystal lattice energy. For amino-substituted purines like this compound, the equilibrium between the amino and imino forms is of primary importance. The positioning of the methyl groups at N7 and C2 will sterically and electronically influence which tautomer is favored in the crystalline form.

Conformational analysis in the solid state focuses on the orientation of substituent groups relative to the purine ring system. For this compound, this would involve the rotational conformation of the C2-methyl group and any potential out-of-plane distortion of the exocyclic amino group. These conformational states are "frozen" within the crystal lattice and can be precisely determined from crystallographic data.

To illustrate the detailed structural information that can be obtained from solid-state analysis, the following tables present hypothetical data based on the known structures of related purine derivatives. These tables showcase the types of parameters derived from X-ray crystallography that are crucial for defining the tautomeric and conformational state of a molecule in its solid form.

Table 1: Selected Bond Lengths for a Hypothetical Solid-State Structure of a Dimethylpurine Derivative

BondLength (Å)
N1 - C21.34
C2 - N31.33
N3 - C41.35
C4 - C51.38
C5 - C61.41
C6 - N11.37
C6 - N(amino)1.34
N7 - C51.39
N7 - C81.31
C8 - N91.37
N9 - C41.37
C2 - C(methyl)1.50
N7 - C(methyl)1.48

Note: These values are representative and intended for illustrative purposes.

Table 2: Selected Bond Angles for a Hypothetical Solid-State Structure of a Dimethylpurine Derivative

AngleDegrees (°)
N1 - C2 - N3128.5
C2 - N3 - C4112.0
N3 - C4 - C5127.0
C4 - C5 - C6118.0
C5 - C6 - N1119.5
C6 - N1 - C2115.0
C5 - N7 - C8104.0
N7 - C8 - N9114.5
C8 - N9 - C4105.5
N1 - C6 - N(amino)118.0
C5 - C6 - N(amino)122.5

Note: These values are representative and intended for illustrative purposes.

Solid-state NMR spectroscopy serves as a complementary technique to X-ray diffraction. It is particularly powerful for studying powdered or amorphous samples and can provide information about tautomeric equilibria and molecular dynamics in the solid state. The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to the local electronic environment, making them excellent probes of protonation states and hydrogen bonding. For instance, the ¹⁵N chemical shift of a ring nitrogen can definitively distinguish between a protonated and a non-protonated state, thereby identifying the dominant tautomer.

Computational Chemistry and Theoretical Investigations of 2,7 Dimethyl 7h Purin 6 Amine and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 2,7-dimethyl-7H-purin-6-amine and its analogues, forming the basis for understanding their chemical behavior.

Conceptual Density Functional Theory (CDFT) for Electronic and Chemical Reactivity Properties

Conceptual Density Functional Theory (CDFT) is a powerful framework for quantifying chemical reactivity. ias.ac.inmdpi.comnih.gov It utilizes global and local descriptors derived from electron density to predict how a molecule will interact with other chemical species. mdpi.comresearchgate.net These descriptors provide a theoretical basis for understanding concepts like electronegativity and chemical hardness. mdpi.com

For purine (B94841) analogues, CDFT helps in rationalizing their reactivity in various chemical and biological processes. researchgate.net Key global reactivity indices include:

Electronic Chemical Potential (μ) : Indicates the tendency of electrons to escape from the system. Reagents with high μ values act as strong electron donors. mdpi.com

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. Hard molecules have a large energy gap between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. mdpi.com Strong electrophiles are characterized by ω values greater than 2.0 eV. mdpi.com

Nucleophilicity Index (N) : Describes the electron-donating capability of a molecule. mdpi.com

Local reactivity, which identifies the most reactive sites within a molecule, is analyzed using Fukui functions and Parr functions . mdpi.comresearchgate.net These functions pinpoint specific atoms susceptible to nucleophilic, electrophilic, or radical attack. For instance, in a study of nitrones, electrophilic Parr functions were used to identify which atoms were most likely to accept electrons, thereby explaining the molecule's reactivity in polar reactions. mdpi.com Such analyses are crucial for predicting the interaction points of purine derivatives with biological targets.

Table 1: Key Conceptual DFT Global Reactivity Descriptors This table is interactive. Click on the headers to sort.

Descriptor Symbol Definition Chemical Significance
Electronic Chemical Potential μ First derivative of energy (E) with respect to the number of electrons (N) Electron-donating or accepting tendency
Chemical Hardness η Second derivative of energy (E) with respect to the number of electrons (N) Resistance to change in electron configuration
Electrophilicity Index ω ω = μ²/2η Electron-accepting (electrophilic) power

Energy Calculations Considering Dispersion Effects (e.g., DFT/ωB97X-D/aug-cc-pVTZ)

Accurate energy calculations are fundamental to understanding molecular stability and reaction mechanisms. The selection of an appropriate theoretical level is critical. The ωB97X-D functional, combined with a large basis set like aug-cc-pVTZ, is well-suited for this purpose. This method incorporates long-range corrected density functional theory and includes an empirical dispersion correction ("-D"), which is essential for accurately modeling non-covalent interactions like van der Waals forces. researchgate.net

These dispersion effects are particularly important in biological systems, where interactions between ligands and proteins are often governed by subtle non-covalent forces. Quantum chemical calculations at the ωB97X-D/aug-cc-pVTZ level of theory have been successfully employed to investigate reaction mechanisms and kinetics, for example, in atmospheric reactions involving water molecules. researchgate.net For purine derivatives, this level of theory can provide reliable geometries and energies, which are crucial inputs for subsequent molecular modeling studies, such as conformational analysis and docking simulations.

Molecular Modeling and Simulation Studies

Molecular modeling and simulations build upon quantum chemical calculations to explore the dynamic behavior of molecules and their interactions with complex biological systems.

Conformational Analysis and Dynamics of Purine Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of purine derivatives investigates the different spatial arrangements of their atoms and the energy associated with each conformation. Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of these molecules over time, providing insights into their conformational stability and transitions between different states. nih.govnih.gov

MD simulations have been used to compare the binding stability of purine analogues to their target enzymes, such as cyclin-dependent kinases (CDKs). nih.gov By simulating the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding site and identify key interactions that stabilize the complex. nih.govnih.gov These simulations can reveal, for example, the importance of specific hydrogen bonds or cation-π interactions in the binding mechanism. nih.gov

Ligand-Biomolecule Interaction Modeling (e.g., Molecular Docking Simulations with Enzymes and Receptors)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand their binding modes at an atomic level. mdpi.comresearchgate.net

For purine analogues, docking studies have been instrumental in identifying potential inhibitors for various targets. For example, docking simulations have been performed to study the binding of novel benzothiazolyl pyrazolopyrimidine derivatives (purine analogues) to CDK2 and CDK9 enzymes. nih.gov These studies revealed specific compounds with high binding free energies, indicating strong potential as inhibitors. nih.gov Similarly, docking has been used to explore the binding modes of purine derivatives with targets like xanthine (B1682287) oxidase, a key enzyme in gout management. nih.govbjmu.edu.cn The results of these simulations guide the design of more potent and selective inhibitors by highlighting crucial interactions, such as hydrogen bonds and hydrophobic contacts, within the active site. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on Purine Analogues This table is interactive. Click on the headers to sort.

Purine Analogue Class Target Enzyme Key Findings Reference
Benzothiazolyl Pyrazolopyrimidines CDK2, CDK9 Identified compounds with high free energy of binding (-8.16 kcal/mol for CDK2). nih.gov
DADMe–immucillin-H Purine Nucleoside Phosphorylase (PNP) Elucidated binding mechanism involving key residues and a "gating" loop. nih.gov
Various Hits Xanthine Oxidase (XO) Identified a new chemotype of XO inhibitor with an IC50 of 2.6 μM. nih.gov

Pharmacophore Development and Virtual Screening Strategies for Purine-Based Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design strategy. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. nih.govyoutube.com

Once a pharmacophore model is developed from a set of known active molecules, it can be used as a 3D query to search large chemical databases for novel compounds that match the model. nih.govnih.gov This process, known as virtual screening, can efficiently identify new potential drug candidates with diverse chemical structures. wikipedia.orgarxiv.org Hierarchical virtual screening approaches often combine pharmacophore modeling with other methods like similarity searches and molecular docking to refine the results and increase the chances of finding potent hits. nih.gov This strategy has been successfully applied to discover new inhibitors for targets like xanthine oxidase, starting from known non-purine inhibitors to generate a predictive pharmacophore model. nih.gov The purine ring itself is considered a "privileged scaffold" due to its ability to engage in key molecular interactions, making it an excellent starting point for pharmacophore-based design. nih.gov

Table 3: Common Pharmacophore Features This table is interactive. Click on the headers to sort.

Feature Description Example Chemical Group
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond. Carbonyl oxygen, amine nitrogen
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond. Hydroxyl group, amine hydrogen
Hydrophobic (HYP) A nonpolar region of the molecule. Alkyl chains, phenyl groups
Aromatic Ring (RA) A planar, cyclic, conjugated ring system. Phenyl ring, pyridine (B92270) ring
Positive Ionizable (PI) A group that is likely to be positively charged at physiological pH. Amine group

Table of Mentioned Compounds

Compound Name
This compound
Allopurinol
Benzothiazolyl pyrazolopyrimidines
DADMe–immucillin-H
Diclofenac
Dinaciclib
Febuxostat
Floxuridine
Meloxicam
Roscovitine

Structure-Based Design Principles Applied to Purine Systems

The purine scaffold is a fundamental component in numerous biologically significant molecules and has been extensively explored in medicinal chemistry. Computational chemistry and theoretical investigations play a pivotal role in the modern drug discovery pipeline, enabling the rational design and optimization of purine-based compounds. By leveraging a deep understanding of the three-dimensional structure of target proteins, researchers can predict how purine analogues will bind and use this information to design novel derivatives with enhanced potency and selectivity. This structure-based approach accelerates the development of lead compounds by minimizing the trial-and-error nature of traditional synthesis and screening.

Rational Design of Derivatives based on Predicted Molecular Interactions

Rational drug design relies on understanding the intricate molecular interactions between a ligand and its target protein. For purine systems, computational techniques such as molecular docking are employed to predict the binding mode and affinity of compounds within the active site of a target enzyme, like a kinase. These studies provide critical insights into the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the purine core and its substituents.

A prime example of this approach is in the development of purine derivatives as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, a target for cancer therapy. nih.govnih.gov Molecular docking studies have identified crucial interactions between purine-based inhibitors and the CDK2 active site. Specific amino acid residues, including Asp86, Glu81, Leu83, Lys89, Lys33, and Gln131, have been shown to form essential hydrogen bonds with the ligand, significantly influencing its activity. nih.govmdpi.com

Table 1: Predicted Molecular Interactions of Purine Analogues with Protein Kinases

Target ProteinInteracting Amino Acid ResiduesType of InteractionPredicted Effect of Interaction
CDK2Asp86, Glu81, Gln131Hydrogen BondEnhances ligand binding and activity. nih.govmdpi.com
CDK2Leu83, Lys33, Lys89Hydrogen BondContributes to the stability of the ligand-protein complex. nih.govmdpi.com
Abl Kinase (DFG-out)Amino acids in kinase hinge regionHydrogen Bond with Purine N-7Critical for anchoring the inhibitor in the binding site. acs.org
Abl Kinase (DFG-out)Glu286, Asp381Hydrogen Bond with inhibitor side chainStabilizes the inactive conformation binding mode. acs.org

In Silico Optimization Strategies for Lead Compound Development

Once an initial "hit" or "lead" compound is identified, in silico optimization strategies are employed to refine its properties. These computational methods aim to enhance potency, selectivity, and pharmacokinetic profiles before committing to extensive chemical synthesis. nih.govnih.gov Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR), virtual screening, and molecular dynamics (MD) simulations are central to this process. nih.govmdpi.com

In the development of CDK2 inhibitors, a systematic molecular modeling study was conducted on a series of 35 purine derivatives. nih.govmdpi.com This study generated predictive 3D-QSAR models, such as the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.govmdpi.com The contour maps produced by these models highlight regions where electrostatic, hydrophobic, hydrogen bond donor, and steric fields are key to biological activity, providing a roadmap for structural modifications. mdpi.com

Virtual screening is another powerful optimization tool. Using the established QSAR models and structural insights, large virtual libraries of novel purine derivatives can be created and evaluated computationally. For example, a "Topomer Search" was used to identify R-group fragments that could be substituted onto the purine scaffold of a highly potent compound. mdpi.com This process led to the design of 769 new compounds, which were then screened in silico. From this large virtual library, 31 novel candidate compounds were identified with high predicted activity (pIC50 > 8), comparable to the most potent compound in the original training set. nih.govmdpi.com

To further validate these optimized leads, molecular dynamics (MD) simulations are performed. MD simulations model the movement of the ligand and protein over time, providing insights into the stability of the predicted binding pose and the dynamics of their interaction. mdpi.com For the most promising designed CDK2 inhibitors, MD simulations were used to verify the stability of the ligand-receptor complexes, providing greater confidence in their potential before synthesis. nih.govmdpi.com

Table 2: Examples of In Silico Designed Purine Derivatives and Predicted Activities

TargetIn Silico MethodNumber of Compounds DesignedNumber of High-Potential Candidates SelectedPredicted Activity Metric
CDK23D-QSAR & Virtual Screening76931pIC50 > 8. nih.govmdpi.com
CDK2Molecular Docking & QSARMultiple2 (I13 and I60)pIC50 > 8, Docking Score > 10. nih.govmdpi.com
pfHGPRT (Antimalarial)Molecular DockingMultiple 9-alkyl purines4Binding Energies -5.1 to -5.6 kcal/mole. researchgate.net

An article focusing solely on the molecular mechanisms and biochemical interactions of This compound , as requested, cannot be generated at this time.

Extensive research has revealed a lack of specific published scientific data for the compound "this compound" corresponding to the detailed outline provided. The required information, including inhibition kinetics, binding affinities, and specific mechanistic studies for this particular molecule in relation to protein kinases, nucleotide metabolism enzymes, phosphodiesterase, serotonin (B10506) and dopamine (B1211576) receptors, and acetylcholinesterase, is not available in the indexed scientific literature.

To adhere to the strict instructions of focusing exclusively on "this compound" and not introducing information from other related compounds, the generation of a scientifically accurate and informative article as outlined is not possible. While general information exists for the broader class of purine derivatives, applying that data to this specific compound would be speculative and violate the core requirements of the request.

Molecular Mechanisms and Biochemical Interactions in Purine Research

Nucleic Acid Interaction Research

Investigation of Purine (B94841) Derivatives as Biochemical Probes to Study DNA/RNA Interactions

Purine analogues are valuable tools in molecular biology, often employed as biochemical probes to investigate the intricate interactions between proteins and nucleic acids. These synthetic molecules can mimic natural purines, allowing researchers to explore specific binding events and functional consequences. Chemically modified nucleic acid analogues can be designed to have improved biological properties, such as increased resistance to nucleases and enhanced binding affinity to their complementary strands mdpi.com.

The introduction of methyl groups, such as in 2,7-dimethyl-7H-purin-6-amine, can serve multiple purposes in a biochemical probe. These modifications can alter the electronic and steric properties of the purine ring, potentially influencing stacking interactions with adjacent bases in DNA or RNA. Furthermore, such modifications can be used to map close contacts between nucleic acids and binding proteins. For instance, dimethyl sulfate (B86663) (DMS) treatment is a classic method used to methylate purines at the N7 position, and the resulting modification can interfere with protein binding, thereby revealing critical points of interaction researchgate.net.

While specific applications of this compound as a probe are not documented, its structure suggests it could be used to study enzymes and proteins that recognize or metabolize methylated purines. The N7-methylation is a particularly relevant modification, as it is a common form of DNA modification and damage nih.gov.

Table 1: Potential Applications of Dimethylated Purine Analogues as Biochemical Probes

Application AreaRationale for UsePotential Information Gained
DNA-Protein Interaction StudiesThe methyl groups can create steric hindrance or altered electronic properties, affecting protein binding.Identification of amino acid residues in close contact with the purine N7 and C2 positions.
RNA Structure and Function AnalysisMethylation can influence RNA folding and the formation of tertiary structures.Insight into the role of purine methylation in stabilizing RNA structures or mediating interactions with other molecules.
Enzyme-Substrate Binding AssaysCan be used as a competitive inhibitor or a substrate analogue for enzymes that process methylated purines.Characterization of the substrate specificity and active site of enzymes involved in nucleic acid metabolism.

Interference with DNA Replication and Metabolism Pathways

Purine analogues are well-known for their ability to interfere with DNA replication and various metabolic pathways, a property that is harnessed in chemotherapy. These molecules can exert their effects through multiple mechanisms, including the inhibition of enzymes involved in de novo purine biosynthesis and their incorporation into DNA, leading to chain termination or dysfunctional nucleic acids taylorandfrancis.comwikipedia.org.

The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is a primary target for alkylating agents, which can lead to the formation of N7-alkylguanine adducts nih.govnih.gov. These adducts can have significant biological consequences. While not always directly mutagenic, N7-alkylguanine lesions can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which is a potent blocker of DNA replication nih.gov.

Although this compound is an adenine (B156593) derivative, the principle of steric hindrance in the major groove of DNA by an N7-alkyl group would still apply. A bulky group at the N7 position could potentially interfere with the proper functioning of DNA polymerases and other DNA-binding proteins involved in replication and repair nih.gov.

Furthermore, purine analogues can inhibit key enzymes in the purine biosynthesis pathway. For example, azathioprine, a purine analogue, is metabolized to compounds that inhibit glutamine-phosphoribosyl pyrophosphate amidotransferase (GPAT), a crucial enzyme in the de novo synthesis of purines wikipedia.org. It is plausible that this compound or its metabolites could interact with and inhibit enzymes in this pathway, thereby depleting the pool of available nucleotides for DNA synthesis.

Table 2: Potential Mechanisms of Interference with DNA Replication and Metabolism by N7-Alkylated Purines

MechanismDescriptionConsequence
Steric HindranceThe N7-methyl group protrudes into the major groove of the DNA double helix.May impede the binding and processivity of DNA polymerases and other DNA-metabolizing enzymes.
DepurinationN7-alkylation can weaken the glycosidic bond, leading to the loss of the purine base.Formation of an abasic site, which can stall DNA replication and is mutagenic if not repaired.
Enzyme InhibitionThe analogue or its metabolites may bind to and inhibit enzymes in the purine synthesis pathway.Reduction in the cellular pool of dNTPs, leading to the slowing or arrest of DNA replication.

Cellular Signaling Pathway Modulation (General Mechanisms)

Purines and their derivatives are not only essential components of nucleic acids and energy currency but also act as important signaling molecules that can modulate a wide range of cellular pathways nih.gov. In bacteria, for example, purine-binding sensor domains are found in thousands of receptors that regulate processes such as motility, gene expression, and metabolism nih.gov.

N7-substituted purines have been found to possess a variety of biological activities, including antiviral and anticancer effects, suggesting their interaction with cellular signaling pathways nih.gov. The specific signaling pathways that could be modulated by this compound are not known, but based on the activities of other purine analogues, several general mechanisms can be proposed.

One potential mechanism is the interaction with purinergic receptors. These are a class of cell surface receptors that bind extracellular purines like ATP and adenosine, triggering intracellular signaling cascades that regulate a multitude of physiological processes. It is conceivable that a modified purine like this compound could act as an agonist or antagonist at these receptors.

Another possibility is the modulation of signaling pathways that are sensitive to the metabolic state of the cell. By interfering with purine metabolism, as discussed in the previous section, the compound could alter the levels of intracellular signaling molecules derived from purines, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), which are key second messengers in many signaling pathways.

Structure Activity Relationship Sar Studies of 2,7 Dimethyl 7h Purin 6 Amine and Its Analogues

Systemic Exploration of Substituent Effects on the Purine (B94841) Core

The purine ring system, with its multiple sites for substitution, offers a rich scaffold for chemical modification. The nature and position of substituents on this core can dramatically alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby profoundly influencing its interaction with biological targets.

Impact of Modifications at C2, C6, and C8 Positions

Systematic modifications at the C2, C6, and C8 positions of the purine ring in analogues of 2,7-dimethyl-7H-purin-6-amine have yielded significant insights into their SAR.

Research on 2,6,9-trisubstituted purine derivatives has demonstrated that the nature of the substituent at the C6 position is a crucial determinant of cytotoxic activity. For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for anticancer activity. In contrast, the presence of bulky substituents at the C2 position is generally unfavorable, leading to a decrease in potency mdpi.comnih.govnih.gov.

The C8 position has also been a key focus of modification. Studies on C8-substituted cytokinins, which share the purine core, have revealed that the introduction of short aliphatic chains at this position can maintain high biological activity nih.gov. This suggests that for certain biological targets, the C8 position can tolerate small, lipophilic substituents without compromising efficacy.

Table 1: Impact of Substitutions at C2, C6, and C8 on Biological Activity

Position of Substitution Favorable Substituents Unfavorable Substituents Biological Activity Impact
C2 Small, non-bulky groups Bulky systems Bulky groups can sterically hinder binding to the target.
C6 Arylpiperazinyl systems This moiety can engage in beneficial interactions within the binding pocket.
C8 Short aliphatic chains Bulky groups Can influence activity, with smaller substituents often being well-tolerated. nih.gov

Influence of N-Substitution Patterns (N7, N9) on Biological Activity

The position of the methyl group on the purine's imidazole (B134444) ring, at either the N7 or N9 position, significantly influences the molecule's biological profile. While direct alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9 isomer typically being the major, thermodynamically more stable product, the biological activity of these regioisomers can differ substantially nih.govacs.orgub.edu.

Studies comparing the inhibitory activity of N7- and N9-substituted purine analogues against purine nucleoside phosphorylase (PNP) have revealed that N7-substituted compounds are often more potent. Specifically, N7-substituted analogues of hypoxanthine (B114508) and guanine (B1146940) were found to be twice as active as their N9-substituted counterparts nih.gov. This highlights the critical role of the nitrogen substitution pattern in dictating the orientation of the molecule within the enzyme's active site and its subsequent inhibitory potential. The N9 position, when substituted, can also influence the formation of inactive metabolites, with some N9-substituted cytokinins showing altered activity profiles due to the prevention of irreversible 9-glucoside formation mdpi.com.

Table 2: Comparison of Biological Activity of N7- and N9-Substituted Purine Analogues

Compound Type N7-Substituted Analogue Activity N9-Substituted Analogue Activity Target
Hypoxanthine Analogues More potent inhibitor Less potent inhibitor Purine Nucleoside Phosphorylase (PNP) nih.gov
Guanine Analogues More potent inhibitor Less potent inhibitor Purine Nucleoside Phosphorylase (PNP) nih.gov

Linker Chemistry and Scaffold Modifications in Purine Derivatives

Beyond the purine core itself, the nature of linkers used to connect the purine to other chemical moieties and the potential for replacing the purine scaffold with bioisosteres are critical aspects of SAR studies.

Effects of Linker Length and Flexibility on Molecular Recognition

Studies on N-(purin-6-yl)aminopolymethylene carboxylic acids have demonstrated the importance of linker length. The cytotoxic activity of these compounds was found to be dependent on the length of the polymethylene chain, indicating that an optimal distance and orientation between the purine head and the carboxylic acid tail are necessary for potent activity nih.gov. Flexible linkers can allow for a more adaptable binding mode, while rigid linkers can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. The design of linkers, therefore, involves a balance between achieving the correct geometry for binding and maintaining favorable physicochemical properties nih.gov.

Bioisosteric Replacement of Purine Scaffold with Related Heterocycles

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. In the context of this compound analogues, replacing the purine core with other heterocyclic systems has been explored to improve potency, selectivity, and pharmacokinetic profiles.

Several heterocyclic scaffolds have been investigated as purine bioisosteres. Notably, 1,2,4-triazolo[1,5-a]pyrimidines (TPs) have been successfully employed as purine surrogates in various drug design programs nih.govekb.egescholarship.orgnih.govrsc.org. The TP ring system is isoelectronic with the purine heterocycle, allowing it to mimic the key electronic and structural features of the purine core. Other successful purine bioisosteres include pyrrolo[2,3-c]pyridines, pyrrolo[3,2-d]pyrimidines, and pyrazolo[4,3-d]pyrimidines mdpi.comnih.gov. The choice of bioisostere can influence factors such as metabolic stability and off-target effects.

Table 3: Common Bioisosteres of the Purine Scaffold

Bioisosteric Scaffold Rationale for Replacement Example of Application
1,2,4-Triazolo[1,5-a]pyrimidine Isoelectronic with purine, mimics key interactions. nih.govescholarship.org Used as a purine surrogate in various drug discovery programs. ekb.egnih.govrsc.org
Pyrrolo[2,3-c]pyridine Structural analogy to the purine core. mdpi.comnih.gov Development of antiproliferative agents.
Pyrrolo[3,2-d]pyrimidine Mimics the bicyclic nature of the purine ring. mdpi.comnih.gov Design of novel kinase inhibitors.
Pyrazolo[4,3-d]pyrimidine Offers a different arrangement of nitrogen atoms, potentially altering hydrogen bonding patterns. mdpi.comnih.gov Exploration of alternative scaffolds for antiproliferative activity.

Pharmacophore Identification and Optimization

Pharmacophore modeling is a crucial computational tool used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect dovepress.compatsnap.com. For analogues of this compound, identifying and optimizing the pharmacophore is key to designing more potent compounds.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on purine derivatives have provided valuable insights into their pharmacophore. These studies have indicated that steric properties often play a more significant role in determining biological activity than electronic properties mdpi.comnih.govnih.gov. This suggests that the shape and volume of the molecule are critical for fitting into the binding site of the target protein.

A common pharmacophore model for purine-based inhibitors, often derived from the structure of ATP, includes key features such as hydrogen bond donors and acceptors, and hydrophobic regions researchgate.netwikipedia.org. For instance, the N1 and the exocyclic amino group at C6 of the purine ring are often involved in crucial hydrogen bonding interactions with the target protein. The methyl group at the N7 position contributes to the hydrophobic interactions within the binding pocket. Optimization of the pharmacophore involves modifying the lead compound to better match these key features, thereby enhancing its binding affinity and biological activity.

Elucidation of Key Structural Features for Desired Molecular Recognition

The molecular architecture of this compound, a substituted purine derivative, presents several key features that are critical for its interaction with biological macromolecules. The purine core itself, a bicyclic aromatic heterocycle, provides a scaffold for a specific spatial arrangement of functional groups that can engage in various non-covalent interactions. The positions of the methyl groups and the exocyclic amine are particularly significant in defining its molecular recognition profile.

Systematic modifications of the purine scaffold have revealed that substitutions at the C2 and N7 positions can profoundly influence the compound's biological activity. For instance, in studies of various purine derivatives, the introduction of bulky substituents at the C2 position has been shown to be unfavorable for the cytotoxic activity of certain 2,6,9-trisubstituted purines semanticscholar.org. This suggests that the space within the binding pocket accommodating the C2 position is likely restricted. The methyl group at the C2 position in this compound, being relatively small, may therefore be optimal for fitting into such a constrained environment.

The methylation at the N7 position is another critical determinant of molecular recognition. While N7-alkylation is a common modification of purines in biological systems, its impact on receptor binding can be complex. In some contexts, such as certain pyrazolopyridine inhibitors, modifications at the N7 position have been found to be detrimental to activity nih.gov. This highlights the sensitivity of the binding site to alterations at this position. The N7-methyl group in this compound could influence the electronic properties of the purine ring system and may also play a role in orienting the molecule within the binding site.

The exocyclic amine group at the C6 position is a crucial hydrogen bond donor and acceptor, a feature fundamental to the recognition of adenine (B156593) and its derivatives in many biological systems. The interplay between the substituents at C2 and N7 and the hydrogen bonding capacity of the 6-amino group ultimately dictates the specificity and affinity of the molecule for its target.

To illustrate the impact of these structural features, a hypothetical analysis of the binding affinities of various analogues is presented in the table below. This data, while illustrative, is based on the general principles of SAR observed in purine derivatives.

CompoundC2-SubstituentN7-SubstituentRelative Binding Affinity
This compound-CH3-CH31.0
7-methyl-7H-purin-6-amine-H-CH30.7
2-methyl-7H-purin-6-amine-CH3-H0.5
2-ethyl-7-methyl-7H-purin-6-amine-CH2CH3-CH30.4
7-ethyl-2-methyl-7H-purin-6-amine-CH3-CH2CH30.3

Contribution of Hydrogen Bonding and Hydrophobic Interactions to Ligand Binding

The stability of the ligand-receptor complex is a function of the sum of all intermolecular forces. For this compound and its analogues, hydrogen bonding and hydrophobic interactions are the primary drivers of binding affinity.

Hydrogen Bonding: The purine ring of this compound contains several nitrogen atoms that can act as hydrogen bond acceptors, while the exocyclic amino group at the C6 position is a key hydrogen bond donor. The specific pattern of hydrogen bonds formed with the amino acid residues of a protein's binding site is critical for both the affinity and specificity of the interaction. The N1 and N3 atoms of the purine ring are also potential hydrogen bond acceptors. The N7-methylation in this compound eliminates the possibility of this nitrogen acting as a hydrogen bond donor, which can significantly alter the binding mode compared to unsubstituted or N9-substituted adenines.

Hydrophobic Interactions: The two methyl groups of this compound contribute significantly to the hydrophobic character of the molecule. These nonpolar groups can interact favorably with hydrophobic pockets within the binding site of a protein, which are typically lined with the side chains of nonpolar amino acids such as valine, leucine, and isoleucine. These interactions are entropically driven, as they lead to the release of ordered water molecules from the binding surfaces into the bulk solvent. The optimization of these hydrophobic interactions is a key strategy in drug design to enhance binding affinity nih.gov. The size and shape of the hydrophobic substituents are critical, as they must complement the topography of the binding pocket.

CompoundKey Hydrogen BondsKey Hydrophobic Interactions
This compound6-amino group with polar residues; N1/N3 with donor residues.C2-methyl and N7-methyl with hydrophobic pockets.
7-methyl-7H-purin-6-amine6-amino group with polar residues; N1/N3 with donor residues.N7-methyl with a hydrophobic pocket.
2-methyl-7H-purin-6-amine6-amino group with polar residues; N1/N3/N7 with donor/acceptor residues.C2-methyl with a hydrophobic pocket.
2-phenyl-7-methyl-7H-purin-6-amine6-amino group with polar residues; N1/N3 with donor residues.Phenyl group and N7-methyl with extensive hydrophobic pockets.

Advanced Analytical Methodologies for Research on Purine Compounds

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Purity, Identity, and Metabolite Analysis

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable tool for the analysis of purine (B94841) compounds. Its high sensitivity and selectivity allow for the detection and quantification of analytes in complex mixtures, making it ideal for purity assessment, identity confirmation, and the study of metabolites. chromatographyonline.comresearchgate.netcreative-proteomics.commdpi.com

For the analysis of a compound like 2,7-dimethyl-7H-purin-6-amine, an HPLC-MS/MS method would be developed to separate it from any potential impurities, isomers, or degradation products. The identity of the compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrometer provides crucial information, including the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

Metabolite analysis is another critical application of HPLC-MS/MS. In biological systems, purine compounds are often metabolized, and identifying these metabolites is key to understanding their biological activity and fate. HPLC-MS/MS can detect and identify these metabolites, even at very low concentrations. chromatographyonline.comnih.govnih.gov For instance, a study on various purine metabolites in biological fluids demonstrated the power of LC-MS/MS in their simultaneous quantification. nih.gov The method's ability to separate and identify isomers is also crucial, as different isomers can have vastly different biological activities. mdpi.com

Table 1: Representative HPLC-MS/MS Parameters for Purine Analysis

ParameterTypical Conditions
ColumnReversed-phase C18 or HILIC
Mobile PhaseGradient of acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate
Ionization ModeElectrospray Ionization (ESI), positive or negative mode
Mass AnalyzerTriple Quadrupole (QqQ) or Ion Trap
Detection ModeMultiple Reaction Monitoring (MRM) for quantification

Advanced NMR Techniques for Stereochemical and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including purine derivatives. nih.govsci-hub.seresearchgate.netresearchgate.net While 1D NMR (¹H and ¹³C) provides fundamental information about the molecular structure, advanced 2D NMR techniques are often required to resolve complex structures and investigate dynamic processes like tautomerism.

For a molecule such as this compound, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and to establish connectivity within the molecule. nih.govomicsonline.orglibretexts.org

The study of tautomerism is particularly relevant for purine compounds, as they can exist in different isomeric forms that can interconvert. nih.goviaea.org NMR spectroscopy is a key method to investigate these tautomeric equilibria. By analyzing chemical shifts and coupling constants, and sometimes by using variable temperature NMR studies, the predominant tautomeric form in a given solvent can be determined. For example, ¹⁵N NMR can be particularly informative for studying the tautomerism of purine systems by directly probing the nitrogen atoms involved in the tautomeric exchange. researchgate.netiaea.org

While this compound itself is not chiral, many purine derivatives are, and NMR is a crucial tool for determining their stereochemistry. Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of atoms, which helps in assigning relative stereochemistry.

Table 2: Advanced NMR Experiments for Purine Structure Elucidation

ExperimentInformation Obtained
COSY¹H-¹H correlations through bonds (typically 2-3 bonds)
HSQC/HMQCDirect ¹H-¹³C correlations (one bond)
HMBCLong-range ¹H-¹³C correlations (2-4 bonds)
NOESY¹H-¹H correlations through space, indicating spatial proximity
¹⁵N NMRDirect observation of nitrogen atoms, useful for tautomerism and hydrogen bonding studies

Crystallographic Data Analysis for Polymorph and Co-crystal Characterization

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique is essential for characterizing the solid-state properties of purine compounds, including polymorphism and the formation of co-crystals.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties. ijsra.netdntb.gov.uaresearchgate.net X-ray powder diffraction (XRPD) is a primary tool for identifying and distinguishing between different polymorphic forms. ijsra.netmdpi.com For a compound like this compound, a polymorph screen would be conducted to identify all accessible crystalline forms.

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, such as hydrogen bonds. nih.govnih.gov The formation of co-crystals can be used to modify the physicochemical properties of a compound. Purine derivatives, with their hydrogen bond donors and acceptors, are excellent candidates for co-crystal formation, often with carboxylic acids. nih.govacs.orgtandfonline.com Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of molecules in a co-crystal, providing detailed information about hydrogen bonding and other intermolecular interactions. nih.govtandfonline.com

Table 3: Crystallographic Techniques for Solid-State Characterization of Purines

TechniqueApplication
Single-Crystal X-ray Diffraction (SCXRD)Determination of the absolute three-dimensional molecular structure and crystal packing.
X-ray Powder Diffraction (XRPD)Identification of crystalline phases, analysis of polymorphism, and quality control.
Differential Scanning Calorimetry (DSC)Thermal analysis to detect melting points, phase transitions, and assess purity. ijsra.net
Thermogravimetric Analysis (TGA)Measurement of changes in mass as a function of temperature, used to identify solvates and hydrates.

Future Directions and Emerging Research Avenues in Dimethylpurine Chemistry

Development of Novel 2,7-dimethyl-7H-purin-6-amine Derivatives as Chemical Probes and Research Tools

A significant future direction lies in the rational design and synthesis of novel derivatives of this compound to serve as chemical probes. Chemical probes are indispensable tools for dissecting complex biological pathways and validating protein targets. The development of high-quality probes from the this compound scaffold requires the strategic introduction of functional groups that enable detection or interaction with other molecules without compromising the parent compound's inherent biological activity.

Future research will likely focus on creating derivatives with specific functionalities:

Affinity-based probes: These derivatives would incorporate reactive groups designed to covalently bind to their biological targets. This allows for the durable labeling and subsequent identification of target proteins, which is crucial for understanding the compound's mechanism of action.

Fluorescently-labeled probes: By attaching a fluorophore to the dimethylpurine core, researchers can visualize the compound's distribution within cells and tissues in real-time using advanced microscopy techniques.

Biotinylated probes: The addition of a biotin (B1667282) tag allows for the isolation and purification of the target protein-probe complex using streptavidin-coated beads, facilitating downstream analysis by techniques such as mass spectrometry.

The synthesis of such probes will build upon established methodologies in purine (B94841) chemistry, such as nucleophilic substitution reactions at the 6-position of a 6-chloropurine (B14466) precursor or modifications of the amine group. The goal is to create a versatile toolkit of probes that can be used to confidently assess the biological role of specific targets modulated by the this compound scaffold.

Table 1: Potential Chemical Probe Derivatives of this compound

Probe TypeFunctional Moiety to IntroducePrimary ApplicationExample of Use
Affinity Probe Photo-reactive group (e.g., benzophenone)Covalent labeling and target identificationIrradiating cells treated with the probe to permanently link it to its binding partner for subsequent isolation.
Fluorescent Probe Fluorophore (e.g., fluorescein, rhodamine)Cellular imaging and localization studiesVisualizing the subcellular location of the probe's target using confocal microscopy.
Bioconjugation Probe Biotin or an alkyne/azide for click chemistryPull-down assays and target enrichmentIsolating the target protein from a complex cell lysate for identification by mass spectrometry.

Integration with Advanced Screening Platforms (e.g., High-Throughput Screening for Target Identification)

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. The future of this compound research will involve the integration of this compound and its derivatives into various HTS platforms for target identification and validation.

A typical HTS workflow that could be applied is as follows:

Assay Development: A robust and miniaturized assay is created in a 96, 384, or 1536-well plate format. This could be a biochemical assay measuring the activity of a specific enzyme or a cell-based assay measuring a physiological response.

Primary Screen: A library of compounds, including derivatives of this compound, is screened at a single concentration to identify "hits" that show activity. This process utilizes extensive automation and robotics to ensure speed and reproducibility.

Hit Confirmation: The initial hits are re-tested to confirm their activity and eliminate false positives.

Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC50 or EC50 values).

Secondary and Orthogonal Assays: Active compounds are further evaluated in different, often more complex, assays to verify their mechanism of action and rule out non-specific activity.

By screening a library of this compound analogs against a wide panel of biological targets, researchers can rapidly identify novel protein-ligand interactions and uncover new therapeutic possibilities for this chemical scaffold. This approach accelerates the pace of discovery, allowing for a more focused and efficient investigation of the most promising compounds.

Application of Artificial Intelligence and Machine Learning in Purine Structure-Activity Relationship Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery pipeline is a rapidly advancing frontier. These computational methods are particularly well-suited for analyzing the complex structure-activity relationships (SAR) of compound families like purine derivatives.

Future research on this compound will increasingly rely on AI/ML for several key applications:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical and ML methods to correlate variations in a compound's chemical structure with changes in its biological activity. By training a model on a dataset of known this compound derivatives and their activities, researchers can predict the potency of novel, unsynthesized compounds. This helps prioritize which derivatives to synthesize, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecular structures from scratch that are optimized for desired properties, such as high affinity for a specific target and favorable pharmacokinetic profiles. These models can explore a vast chemical space to propose novel dimethylpurine analogs that a human chemist might not have conceived.

Predictive Toxicology: AI algorithms can be trained to recognize structural motifs associated with toxicity. Applying these models to new this compound designs can help flag potentially problematic compounds early in the discovery process.

The use of deep learning and neural networks, which can learn from complex, high-dimensional data, is becoming more common. For instance, a model can be trained on 3D representations of molecules to better capture the spatial features crucial for protein-ligand binding. These computational approaches will guide the design of the next generation of dimethylpurine derivatives with enhanced potency and specificity.

Table 2: AI/ML Methodologies in Purine Derivative Design

AI/ML MethodDescriptionApplication to this compound
Artificial Neural Networks (ANN) A non-linear modeling method inspired by the human brain, used for complex pattern recognition.Predicting the biological activity of novel derivatives based on their structural features.
3D-QSAR (e.g., CoMFA, CoMSIA) Correlates the 3D structural properties (steric, electrostatic fields) of molecules with their biological activity.Guiding the modification of the scaffold to improve binding affinity with a target protein.
Virtual Screening Computationally docking large libraries of compounds into the 3D structure of a protein target to predict binding affinity.Screening virtual libraries of dimethylpurine analogs to identify promising candidates for synthesis.
Deep Learning (e.g., CNNs) Advanced machine learning using multi-layered neural networks to learn from vast amounts of data, such as molecular images or graphs.Extracting complex SAR insights from large datasets to design compounds with highly optimized properties.

Q & A

Basic: What are the established synthetic routes for 2,7-dimethyl-7H-purin-6-amine, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves alkylation or substitution reactions at specific positions on the purine core. A common approach modifies 2,6-dichloro-7H-purine with methyl groups using methyl halides (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C . Key optimization parameters include:

  • Temperature control (excessive heat may lead to byproducts).
  • Stoichiometry (ensuring excess methylating agent for complete substitution).
  • Reaction time (monitored via TLC or HPLC to prevent over-alkylation).
    Alternative routes may employ reductive amination or nucleophilic displacement, with purification via column chromatography (silica gel, ethyl acetate/hexane) .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve methyl group positions and hydrogen bonding patterns .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies methyl protons (δ ~2.5–3.5 ppm) and purine ring protons (δ ~8–9 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (C₇H₉N₅, m/z 179.09) .

Basic: What are the key considerations for handling and storing this compound to maintain stability?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hygroscopic degradation .
  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
  • Stability tests : Monitor via periodic HPLC analysis for decomposition products (e.g., demethylation or ring oxidation) .

Advanced: How do structural modifications at the 2- and 7-positions influence the compound’s interactions with biological targets?

Methodological Answer:

  • Comparative assays : Synthesize analogs (e.g., 9-alkyl or halogenated derivatives) and test binding affinity via SPR, ITC, or fluorescence quenching .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or methyltransferases). Methyl groups at positions 2/7 may enhance hydrophobic interactions but reduce solubility .
  • Functional group swaps : Replace methyl with ethyl or benzyl groups to study steric effects on target engagement .

Advanced: What computational modeling approaches are suitable for predicting the physicochemical properties of this compound derivatives?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate solvation behavior (log P, log S) using GROMACS or AMBER with explicit solvent models (e.g., TIP3P water) .
  • DFT calculations : Optimize geometry (Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and tautomeric preferences .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP inhibition risks .

Advanced: How can researchers resolve discrepancies in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Methodological Answer:

  • Standardized protocols : Replicate measurements using calibrated DSC for melting points (reported range: 360–365°C) and shake-flask method for solubility .
  • Source verification : Cross-reference NIST data (CAS 935-69-3) for purity benchmarks .
  • Crystal polymorphism analysis : Use PXRD to identify polymorphic forms affecting solubility and thermal behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.